2-Pyridinamine, 3-(7-benzofuranylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- is a chemical compound with the molecular formula C14H12N2O2 It is a derivative of pyridinamine and benzofuran, combining the structural features of both these compounds
Vorbereitungsmethoden
The synthesis of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- involves several steps. One common synthetic route starts with the preparation of 2-pyridinamine, which is then reacted with 7-benzofuranylmethanol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- can be compared with other similar compounds, such as:
2-Aminopyridine: A basic building block for many heterocyclic compounds, used in various chemical syntheses.
Benzofuran derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- lies in its combined structural features of pyridinamine and benzofuran, which may confer unique biological activities and chemical reactivity compared to its individual components .
Eigenschaften
CAS-Nummer |
642084-36-4 |
---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-(1-benzofuran-7-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C14H12N2O2/c15-14-12(5-2-7-16-14)18-9-11-4-1-3-10-6-8-17-13(10)11/h1-8H,9H2,(H2,15,16) |
InChI-Schlüssel |
LEPGVYBPVPILMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)COC3=C(N=CC=C3)N)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.